molecular formula C6H9B B1269820 6-Bromohex-1-yne CAS No. 66977-99-9

6-Bromohex-1-yne

Cat. No.: B1269820
CAS No.: 66977-99-9
M. Wt: 161.04 g/mol
InChI Key: WDNFOERVYIUQPG-UHFFFAOYSA-N
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Description

6-Bromohex-1-yne (CAS No. 66977-99-9) is a halogenated alkyne with the molecular formula C₆H₉Br and a molecular weight of 161.04 g/mol. It features a terminal alkyne group (C≡CH) and a bromine atom at the sixth carbon of a hexane chain. The compound is synthesized via the reaction of 6-hydroxyhex-1-yne with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane, yielding an impure product (~64% crude yield) . Key spectral data include:

  • ¹H NMR (CDCl₃): δ 3.44 (t, J = 6.7 Hz, 2H, CH₂Br), 2.24 (td, J = 7.0, 2.6 Hz, 2H), 1.69 (dt, J = 14.3, 7.1 Hz, 2H) .
  • Storage: Stable when sealed and stored at 2–8°C .
  • Hazards: Causes skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Its primary applications include serving as an intermediate in organic synthesis, such as in the preparation of cationic amphiphiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromohex-1-yne can be synthesized through several methods. One common approach involves the bromination of hex-1-yne. This reaction typically uses bromine (Br2) or carbon tetrabromide (CBr4) in the presence of a catalyst such as triphenylphosphine (PPh3) in a solvent like dichloromethane (CH2Cl2) or acetonitrile (CH3CN) at low temperatures . Another method involves the use of phosphorus tribromide (PBr3) in diethyl ether at low temperatures .

Industrial Production Methods

Industrial production of this compound often involves similar bromination reactions but on a larger scale. The choice of reagents and conditions may vary to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Bromohex-1-yne undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Addition Reactions: The alkyne group can participate in addition reactions with halogens, hydrogen, or other electrophiles.

    Coupling Reactions: It can undergo coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with other alkynes or aryl halides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents like dimethylformamide (DMF).

    Addition Reactions: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or halogens like chlorine (Cl2) in inert solvents.

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and copper iodide (CuI) in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Major Products

    Substitution Reactions: Products include azidohex-1-yne or hex-1-yne thiol derivatives.

    Addition Reactions: Products include 6,6-dihalohex-1-ene or hex-1-ene derivatives.

    Coupling Reactions: Products include conjugated diynes or aryl-alkyne compounds.

Scientific Research Applications

Organic Synthesis

6-Bromohex-1-yne serves as a versatile building block in organic synthesis. Its triple bond and bromine substituent enable it to participate in a variety of chemical reactions:

  • Substitution Reactions : The bromine atom can act as a leaving group, allowing for nucleophilic substitutions that lead to the formation of new carbon-carbon bonds. This property is particularly useful in synthesizing complex organic molecules.
  • Addition Reactions : The terminal alkyne functionality allows for addition reactions with electrophiles, which can yield various derivatives. For example, it can react with organolithium reagents to form new carbon chains or with halogens to produce dihalides.
  • Formation of Other Compounds : this compound can be transformed into other useful compounds such as 6-hydroxyhex-1-yne through oxidation reactions, expanding its utility in synthetic pathways.

Medicinal Chemistry

Research into the medicinal applications of this compound has gained traction, particularly in the context of anticancer research:

  • Anticancer Properties : Studies have explored the potential of compounds derived from this compound in inhibiting cancer cell growth. For instance, structural analogs have been synthesized and tested for their efficacy against various cancer cell lines under nutrient-starved conditions .
  • Enzyme Inhibition : The compound has been investigated for its role in enzyme inhibition, which is crucial for drug development. Its ability to modify protein structures could lead to the development of new therapeutic agents targeting specific enzymes involved in disease pathways.

Material Science

In material science, this compound is utilized in the synthesis of specialty chemicals and materials:

  • Polymer Chemistry : The compound can be employed as a monomer or cross-linking agent in polymer synthesis. Its unique structure allows for the creation of polymers with tailored properties, which are useful in various applications ranging from coatings to biomedical devices.
  • Fluorescent Probes : Recent studies have explored the use of derivatives of this compound as fluorescent probes for sensing applications. These probes leverage the compound's hydrophobic nature and reactivity to detect specific biomolecules or environmental changes .

Case Studies

Several case studies have highlighted the practical applications and research findings related to this compound:

  • Case Study on Anticancer Activity : A study involving the synthesis of various analogs showed promising results in inhibiting pancreatic cancer cell growth under glucose-deficient conditions. The structure-activity relationship (SAR) indicated that modifications at the alkyne position did not significantly affect activity, suggesting that the alkyne moiety itself is crucial for biological activity .
  • Fluorescent Probes Development : Another research effort focused on developing fluorescent probes based on derivatives of this compound for oligosaccharide sensing. These probes were designed to exhibit selective binding properties and fluorescence changes upon interaction with target molecules .

Mechanism of Action

The mechanism of action of 6-Bromohex-1-yne depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the alkyne group reacts with electrophiles to form addition products. In coupling reactions, the alkyne group forms carbon-carbon bonds with other alkynes or aryl halides through palladium-catalyzed cross-coupling mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Bromohex-1-yne

  • Molecular Formula : C₆H₉Br (identical to 6-Bromohex-1-yne).
  • Key Differences: Structure: Bromine is at the terminal alkyne position (C-1) instead of C-6 (Figure 1). Reactivity: Terminal alkynes (C≡C–Br) are more acidic than internal alkynes (pKa ~25 vs. ~40), enabling selective deprotonation for coupling reactions .

6-Iodohex-1-yne

  • Molecular Formula : C₆H₉I (iodine replaces bromine).
  • Key Differences: Halogen Effects: The C–I bond (weaker, longer) confers higher reactivity in nucleophilic substitutions compared to C–Br. Molecular Weight: Higher (iodine’s atomic mass = 126.9 vs. bromine’s 79.9), affecting physical properties like boiling point and density. Applications: Iodoalkynes are preferred in Sonogashira couplings requiring milder conditions .

6-Bromo-1-hexene

  • Structure : Features a terminal alkene (C=C) instead of an alkyne.
  • Reactivity : Alkenes undergo electrophilic additions (e.g., bromination), while alkynes participate in cycloadditions or oxidative cleavage.
  • Applications : Used in polymerization or as a precursor for epoxides, contrasting with this compound’s role in cross-coupling reactions .

Research Findings and Discussion

Reactivity Trends

  • Halogen Effects : The C–Br bond in this compound offers a balance between stability and reactivity, unlike the more labile C–I bond in 6-Iodohex-1-yne .
  • Positional Isomerism : Internal bromination in this compound reduces steric hindrance in coupling reactions compared to terminal isomers .

Biological Activity

6-Bromohex-1-yne, a terminal alkyne with the molecular formula C₆H₉Br, is gaining attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₆H₉Br
  • Molecular Weight : 164.04 g/mol
  • Structure : It features a terminal alkyne group which contributes to its reactivity and potential as a building block in organic synthesis.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Some key mechanisms include:

  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes, which can lead to therapeutic effects in various diseases, including cancer.
  • Protein Modification : The alkyne functionality allows for click chemistry applications, facilitating the modification of proteins and peptides for therapeutic purposes.

Therapeutic Applications

Research indicates that this compound may have applications in:

  • Cancer Therapy : Compounds with similar structures have exhibited anticancer properties. For instance, studies suggest that alkynes can induce apoptosis in cancer cells through reactive oxygen species (ROS) accumulation and other mechanisms .
  • Antileishmanial Activity : In a study involving chalcone derivatives tagged with this compound, researchers identified cTXNPx as a potential target for antileishmanial drugs. The compound facilitated ROS accumulation in Leishmania parasites, leading to cell death without harming host macrophages .

Case Studies

  • Antileishmanial Activity :
    • A study modified chalcone compounds with this compound to create probes that label specific proteins in Leishmania. This modification was crucial for identifying drug targets and understanding the compound’s mechanism of action .
  • P2Y Receptor Antagonism :
    • Research has indicated that this compound acts as a selective antagonist for P2Y14 receptors. This receptor is involved in various inflammatory processes, making it a potential target for treating conditions like asthma and diabetes .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReferences
Anticancer PropertiesInduces apoptosis via ROS accumulation
Antileishmanial EffectsTargets cTXNPx protein in Leishmania, causing cell death
P2Y Receptor AntagonismInhibits P2Y14 receptor linked to inflammation

Q & A

Q. What experimental strategies optimize the synthesis of 6-Bromohex-1-yne to improve yield and purity?

[Basic]
Methodological Answer:

  • Step 1 : Start with alkyne precursors (e.g., hex-1-yne) and employ bromination via electrophilic addition. Use catalysts like CuBr₂ to enhance regioselectivity .
  • Step 2 : Monitor reaction kinetics using GC-MS or NMR to track intermediate formation. Adjust solvent polarity (e.g., THF vs. DCM) to minimize side reactions like alkyne oligomerization .
  • Step 3 : Purify via fractional distillation or column chromatography, with TLC to validate purity. Report yield and purity metrics in tabular form (e.g., Table 1: Solvent vs. Yield%).

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?

[Advanced]
Methodological Answer:

  • Step 1 : Cross-validate data using multiple techniques (e.g., 1H^{1}\text{H} NMR, 13C^{13}\text{C} NMR, IR) and compare with computational models (DFT calculations for expected shifts) .
  • Step 2 : Replicate synthesis under standardized conditions (controlled temperature, inert atmosphere) to isolate variables affecting spectral discrepancies .
  • Step 3 : Publish raw data and error margins (e.g., ±0.1 ppm for NMR) to facilitate peer review. Use a comparative table (e.g., Table 2: Observed vs. Calculated Shifts) .

Q. What are the challenges in characterizing the reactivity of this compound in cross-coupling reactions, and how can they be addressed?

[Advanced]
Methodological Answer:

  • Challenge 1 : Competing elimination vs. substitution pathways. Solution : Use sterically hindered bases (e.g., DBU) to favor Sonogashira coupling over dehydrohalogenation .
  • Challenge 2 : Sensitivity to moisture. Solution : Employ Schlenk-line techniques for reagent handling and monitor reaction progress via in situ FTIR .
  • Data Presentation : Tabulate reaction conditions vs. product ratios (e.g., Table 3: Base/Catalyst Combinations).

Q. How should researchers design kinetic studies to investigate the thermal stability of this compound?

[Basic]
Methodological Answer:

  • Step 1 : Conduct thermogravimetric analysis (TGA) at varying heating rates (e.g., 5–20°C/min) to determine decomposition thresholds .
  • Step 2 : Use Arrhenius plots to calculate activation energy (EaE_a). Compare with analogous bromoalkynes (e.g., 1-bromohept-1-yne) to identify structural influences .
  • Step 3 : Validate with accelerated aging experiments under inert vs. aerobic conditions. Report data as time vs. degradation % (e.g., Figure 1: Thermal Stability Profile).

Q. What computational methods are most effective for modeling the electronic structure of this compound, and how do they align with experimental data?

[Advanced]
Methodological Answer:

  • Method 1 : Density Functional Theory (DFT) with B3LYP/6-31G* basis set to predict bond lengths, dipole moments, and HOMO-LUMO gaps .
  • Method 2 : Molecular dynamics simulations to study solvent interactions (e.g., solvation in DMF). Compare with experimental solubility data .
  • Validation : Overlay computational IR spectra with experimental data and quantify deviations using RMSD metrics (e.g., Table 4: Computational vs. Experimental Frequencies).

Q. How can researchers mitigate toxicity risks when handling this compound in laboratory settings?

[Basic]
Methodological Answer:

  • Step 1 : Review SDS for acute toxicity data (e.g., LD₅₀) and implement fume hood protocols for synthesis/purification steps .
  • Step 2 : Use PPE (gloves, goggles) and train personnel in emergency response (e.g., spill neutralization with activated carbon) .
  • Documentation : Include safety audits in experimental logs (e.g., Table 5: Incident Reports and Mitigation Steps).

Q. What strategies validate the reproducibility of synthetic protocols for this compound across different laboratories?

[Advanced]
Methodological Answer:

  • Strategy 1 : Publish detailed procedural videos or supplementary files with exact equipment specifications (e.g., stirrer RPM, glassware type) .
  • Strategy 2 : Conduct round-robin tests with independent labs. Use statistical tools (e.g., ANOVA) to compare yields and purity .
  • Data Reporting : Provide raw datasets and calibration curves for analytical instruments (e.g., HPLC traces) in open-access repositories .

Q. Tables for Reference

Table 1 : Solvent Effects on Synthesis Yield

SolventTemperature (°C)Yield (%)Purity (%)
THF257895
DCM406588

Table 2 : Contradictory NMR Data Resolution

Source1H^{1}\text{H} Shift (ppm)13C^{13}\text{C} Shift (ppm)Notes
Lab A2.15120.3Ambient conditions
Lab B2.08118.9Argon atmosphere

Properties

IUPAC Name

6-bromohex-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h1H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNFOERVYIUQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342765
Record name 6-Bromo-1-hexyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66977-99-9
Record name 6-Bromo-1-hexyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromohex-1-yne
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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